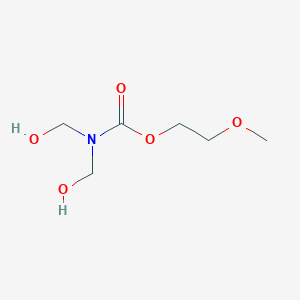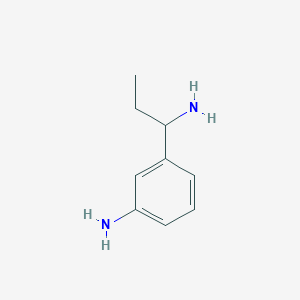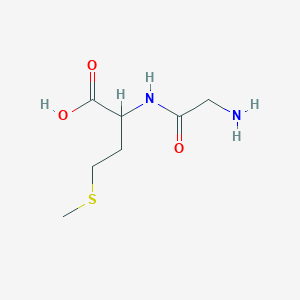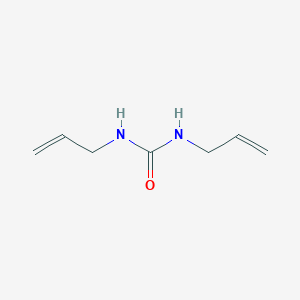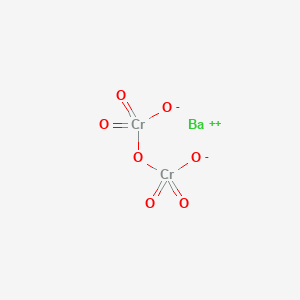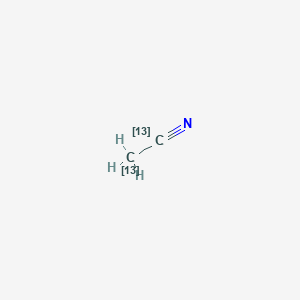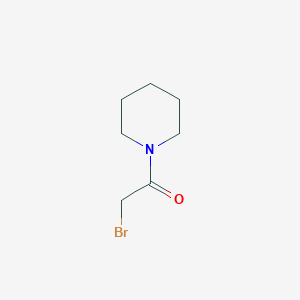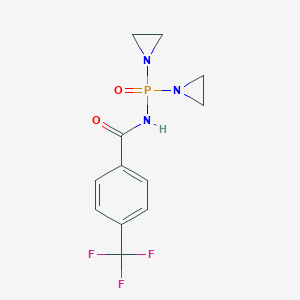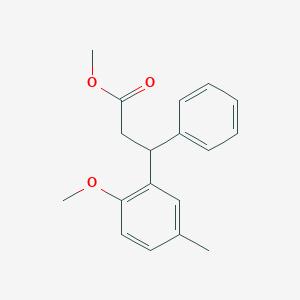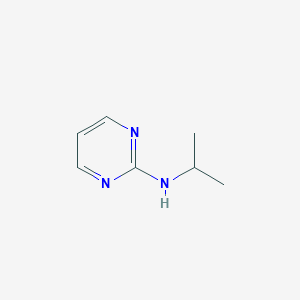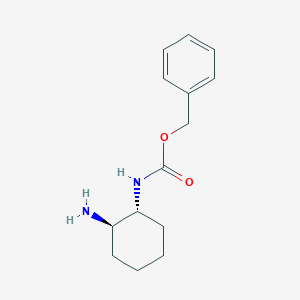
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate
Descripción general
Descripción
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate is a compound that can be considered as a derivative of cyclohexylamine with a benzyl carbamate protecting group. This type of structure is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its chirality and ability to participate in various chemical reactions.
Synthesis Analysis
The synthesis of compounds related to benzyl ((1R,2R)-2-aminocyclohexyl)carbamate involves several key steps, including the formation of carbamate groups and the establishment of stereochemistry. For instance, the enantioselective synthesis of a related benzyl carbamate using iodolactamization as a key step is described, highlighting the importance of controlling stereochemistry in such syntheses . Additionally, the stereospecific nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters demonstrates the ability to control the absolute stereochemistry of the resulting compounds .
Molecular Structure Analysis
The molecular structure of benzyl carbamates and their derivatives is characterized by the presence of a benzyl group attached to a carbamate moiety, which is linked to a cyclohexylamine. The stereochemistry of the cyclohexylamine is crucial for the biological activity of these compounds. The crystal structure and DFT calculations of a related benzimidazole derivative provide insights into the structural properties of such compounds .
Chemical Reactions Analysis
Benzyl carbamates can undergo various chemical reactions, including annulation to form complex heterocycles , carbolithiation coupled with electrophilic substitution , and reactions with isocyanates for the synthesis of N-aryl carbamates . These reactions are essential for the diversification and functionalization of the benzyl carbamate core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamates are influenced by their functional groups and stereochemistry. For example, the microbial dihydroxylation of benzoic acid followed by oxidative and rearrangement reactions can lead to a broad array of cyclohexanecarboxylic acid derivatives with high enantiomeric excess, demonstrating the potential for creating compounds with specific physical and chemical properties . Additionally, the preparation of benzyl carbamates involves various intermediates and by-products that can influence the overall properties of the synthesized compounds .
Relevant Case Studies
Case studies involving benzyl carbamates often focus on their biological activity. For instance, certain benzimidazole carbamates have been synthesized and evaluated for their antineoplastic and antifilarial activities, demonstrating the potential therapeutic applications of these compounds . The ability to synthesize enantiomerically pure derivatives is particularly important in the context of drug development, where the stereochemistry of a compound can significantly affect its biological activity.
Aplicaciones Científicas De Investigación
-
Bioconjugation in Drug Delivery
- Summary of the Application : Carbamates, such as benzylic N-acyl carbamates, are used in bioconjugation, a process that involves the covalent bonding of two biomolecules. This technique is often used in drug delivery, where a therapeutic agent is attached to a carrier molecule that can selectively target specific cells or tissues .
- Methods of Application : The preparation of benzylic N-acyl carbamates involves masking the amide group in drugs. These carbamates are stable in plasma, making them suitable for use in drug delivery systems .
- Results or Outcomes : The use of carbamates in bioconjugation has been shown to improve the selectivity and efficacy of drug delivery. In one study, it was found that at pH values of 5.5, a classical 1,6-benzyl elimination mechanism takes place, releasing more than 80% of the drug in 24 hours .
-
Synthesis of N-Boc-protected Anilines
- Summary of the Application : Carbamates are used in the synthesis of N-Boc-protected anilines, which are important intermediates in organic synthesis .
- Methods of Application : The synthesis involves the reaction of aniline with tert-butyl carbamate in the presence of a palladium catalyst .
- Results or Outcomes : The reaction results in the formation of N-Boc-protected aniline, which can be used in further synthetic transformations .
Propiedades
IUPAC Name |
benzyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYTHASVJZIGQ-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



